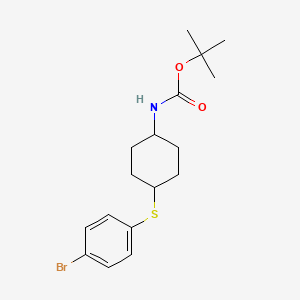
Rel-tert-butyl ((1r,4r)-4-((4-bromophenyl)thio)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenylsulfanyl group, and a cyclohexylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenylsulfanyl intermediate: This step involves the reaction of a bromophenyl compound with a suitable thiol reagent under controlled conditions to form the bromophenylsulfanyl intermediate.
Cyclohexylcarbamate formation: The cyclohexylcarbamate moiety is introduced by reacting the bromophenylsulfanyl intermediate with a cyclohexylamine derivative in the presence of a carbamoylating agent such as tert-butyl chloroformate.
Final coupling reaction: The final step involves coupling the cyclohexylcarbamate intermediate with the tert-butyl group under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The bromophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium azide, potassium cyanide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated products.
Substitution: Azides, nitriles, and other substituted derivatives.
科学的研究の応用
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The bromophenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their structure and activity.
類似化合物との比較
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can be compared with other similar compounds, such as:
TERT-BUTYL N-[(1R,4R)-4-[(4-CHLOROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a chlorine atom instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-METHOXYPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a methoxy group instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-NITROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a nitro group instead of bromine.
特性
分子式 |
C17H24BrNO2S |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
tert-butyl N-[4-(4-bromophenyl)sulfanylcyclohexyl]carbamate |
InChI |
InChI=1S/C17H24BrNO2S/c1-17(2,3)21-16(20)19-13-6-10-15(11-7-13)22-14-8-4-12(18)5-9-14/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) |
InChIキー |
IVWFXJQKVJMUCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)SC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



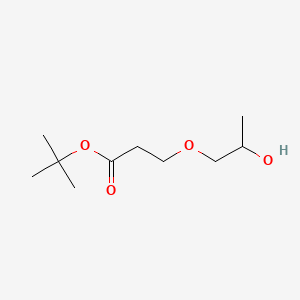
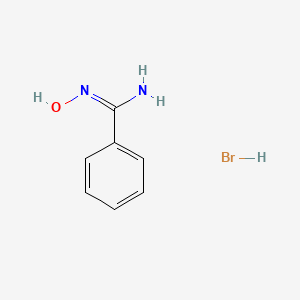
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
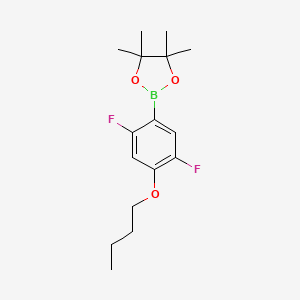
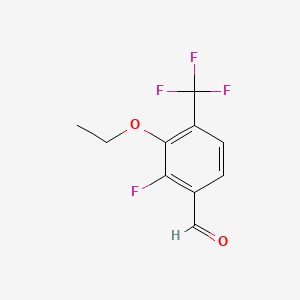
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)

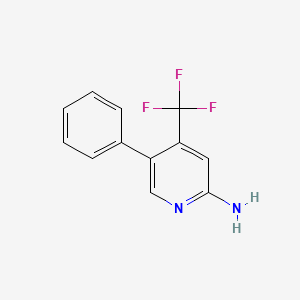


![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

